molecular formula C9H11ClFNO2 B2418063 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride CAS No. 1455095-34-7

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B2418063
CAS No.: 1455095-34-7
M. Wt: 219.64
InChI Key: ULSLJWWIEKJULU-UHFFFAOYSA-N
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Description

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride (CAS 1455095-34-7) is a fluorinated unnatural amino acid of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 11 ClFNO 2 and a molecular weight of 219.64 g/mol , this compound serves as a versatile building block for the design and synthesis of novel bioactive molecules. The introduction of a fluorine atom onto the phenyl ring of an amino acid scaffold significantly alters its physicochemical properties, including lipophilicity and electronic characteristics, which can profoundly influence the biological activity and metabolic stability of the parent molecule . This compound is structurally analogous to fluorophenylalanine derivatives, which have been investigated for their potential as antimetabolites, antiviral agents, and anticancer agents . Researchers can utilize this hydrochloride salt in the exploration of enzyme inhibition, particularly as a scaffold for developing cholinesterase inhibitors, or as a critical intermediate in peptide synthesis to create analogs for probing biological systems. As a non-proteinogenic amino acid, it can be incorporated into peptides to modulate their interaction with biological targets and enhance their drug-like properties. Please note: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLJWWIEKJULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455095-34-7
Record name 3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride
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Preparation Methods

Reaction Mechanism and Steps

The most documented synthesis involves a two-step protocol combining photooxidative cyanation and carboxylation. This method, developed for structurally analogous fluorinated amino acids, begins with 2-(4-fluorophenyl)ethanamine as the starting material.

  • Photooxidative Cyanation :
    • The amine undergoes UV-light-driven oxidation in the presence of cyanide sources (e.g., trimethylsilyl cyanide) and a photosensitizer (e.g., rose bengal).
    • This step generates a nitrile intermediate via radical-mediated C–H activation.
  • Carboxylation with CO₂ :
    • The nitrile intermediate reacts with pressurized CO₂ in a mixed solvent system (e.g., acetonitrile/water) to form a hydantoin derivative.
    • Acidic hydrolysis (e.g., 6 M HCl, reflux) cleaves the hydantoin ring, yielding the free amino acid.
    • Final treatment with HCl in methanol produces the hydrochloride salt.

Optimization and Yield

  • Yield : 67% over two steps.
  • Key Factors :
    • Solvent polarity (acetonitrile enhances CO₂ solubility).
    • Light intensity (405 nm LEDs improve reaction efficiency).
    • Temperature control (22°C minimizes side reactions).

Resolution of Racemic Intermediates

Chiral Resolution via Diastereomeric Salts

A patent-derived method resolves racemic precursors using chiral resolving agents. Although originally applied to 3-chloro-2-hydroxy-2-methylpropionic acid, this approach is adaptable to β-amino acids:

  • Racemic Synthesis :
    • Condensation of 4-fluorobenzaldehyde with malonic acid derivatives forms a racemic β-keto ester.
    • Reductive amination (e.g., NaBH₄, NH₃) introduces the amino group.
  • Diastereomeric Salt Formation :
    • The racemic amino acid is treated with brucine or quinine in ethanol to form diastereomeric salts.
    • Recrystallization from methanol/water enriches the desired enantiomer.
  • Salt Cleavage :
    • Treatment with HCl yields the enantiomerically pure hydrochloride salt.

Industrial Scalability

  • Yield : 45–50% after resolution.
  • Purification : Crystallization in methanol/diethyl ether achieves >99% enantiomeric excess (ee).

Phthaloyl-Protected Intermediate Route

Synthesis via Phthalic Anhydride

A third method, adapted from 3-amino-3-arylpropionic acid syntheses, employs phthalic anhydride as a protecting group:

  • Protection of Amine :
    • React 3-amino-2-(4-fluorophenyl)propanoic acid with phthalic anhydride in acetic acid.
    • Forms a phthaloyl-protected intermediate.
  • Hydrolysis :
    • Hydrazinolysis (e.g., hydrazine hydrate) removes the phthaloyl group.
    • Acidification with HCl yields the hydrochloride salt.

Advantages and Limitations

  • Yield : 58–62%.
  • Drawbacks : Requires toxic hydrazine, complicating large-scale use.

Comparative Analysis of Methods

Method Yield (%) Steps Key Advantages Limitations
Photooxidative Cyanation 67 2 Scalable, green solvents Requires UV equipment
Chiral Resolution 45–50 3 High enantiopurity Low yield, costly resolving agents
Phthaloyl Protection 58–62 2 Mild conditions Toxic reagents

Industrial Production Considerations

Large-Scale Photooxidative Synthesis

  • Reactor Design : Continuous-flow systems enhance light penetration and CO₂ diffusion.
  • Cost Analysis :
    • Raw materials: $120–150/kg (2-(4-fluorophenyl)ethanamine).
    • Energy: $25–30/kg (UV-LED consumption).

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10H12ClFNO3
Molar Mass : Approximately 219.64 g/mol
CAS Number : 1423033-31-1

The compound features an amino group at the third position and a 4-fluorophenyl group at the second position, which influences its biological activity and interactions with molecular targets.

Scientific Research Applications

  • Biochemical Probes
    • Description : 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is utilized as a biochemical probe to study enzyme-substrate interactions.
    • Case Study : Research has demonstrated its effectiveness in elucidating mechanisms of enzyme inhibition, particularly in metabolic pathways involving kinases.
  • Drug Development
    • Potential Therapeutics : The compound is investigated for its role in developing agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolism.
    • Results : Synthesis of derivatives has shown enhanced biological activity, indicating potential for treating metabolic disorders.
  • Neuroprotective Effects
    • Mechanism : Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
    • Application : Its ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases.
  • Antimicrobial Activity
    • Study Findings : In vitro evaluations revealed moderate inhibitory effects against various bacterial strains, particularly Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12.5 µg/mL.
    • Implications : These findings support further exploration of this compound in developing new antimicrobial agents.
  • Cytotoxicity in Cancer Therapy
    • Research Insights : Studies on cancer cell lines indicated that the compound could induce apoptosis through caspase pathway activation, suggesting its potential role in cancer treatment.
    • Future Directions : Further investigation is warranted to assess its efficacy and safety profiles in clinical settings.

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionModulates key metabolic pathways
Receptor ModulationInteracts with neurotransmitter receptors
AntimicrobialModerate effects against specific bacterial strains
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride

Uniqueness

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Biological Activity

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in biochemical and pharmacological research due to its significant biological activity. This compound is characterized by a propanoic acid backbone with an amino group and a para-fluorophenyl substituent, which enhances its lipophilicity and metabolic stability. Its potential applications span across various fields, including medicinal chemistry, enzyme inhibition, and neurotransmitter modulation.

Chemical Structure and Properties

  • Molecular Formula : C9_9H10_10FNO2_2
  • SMILES : C1=CC(=CC=C1C(CN)C(=O)O)F
  • InChI : InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)

The biological activity of 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is primarily mediated through its interactions with specific molecular targets:

Enzyme Inhibition : The compound can act as an inhibitor of enzymes involved in neurotransmitter synthesis. For instance, it has been studied as a potential inhibitor of aromatic L-amino acid decarboxylase (AADC), which is crucial for dopamine production. This inhibition may have therapeutic implications for treating Parkinson's disease and other neurological disorders.

Receptor Modulation : The compound is known to interact with glutamate receptors, influencing synaptic transmission and plasticity. This modulation can affect various physiological responses and has been assessed through bioassays measuring neurotransmitter release and receptor activation.

Biological Activity

Research indicates that 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride exhibits notable biological activities:

  • Neurotransmitter Modulation : Its structure suggests significant interactions with glutamate receptors, potentially enhancing or inhibiting synaptic activity.
  • Antibacterial Properties : Preliminary studies indicate that the compound may possess antibacterial activity against various Gram-positive and Gram-negative bacteria, although specific MIC values were not detailed in the available literature .
  • Antifungal Activity : The compound has also shown potential antifungal properties against strains like Candida albicans, although further studies are needed to quantify this effect .

Case Studies and Research Findings

Several studies have investigated the biological activities of 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride:

StudyFindings
Investigated as a biochemical probe for studying enzyme-substrate interactions; demonstrated potential as an enzyme inhibitor.
Examined for its effects on neurotransmitter systems; showed promise in modulating glutamate receptors.
Reported antibacterial activity with varying MIC values against several bacterial strains; indicated antifungal potential against C. albicans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2-(4-fluorophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of fluorophenyl-containing propanoic acid derivatives often involves nucleophilic substitution or catalytic coupling reactions. For example, fluorophenyl intermediates can be synthesized via sulfonic acid salt-mediated processes (e.g., using alkali or ammonium salts as described in fluorophenyl sulfinic acid reactions ). Optimization should focus on temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). Reaction progress can be monitored via TLC or HPLC, with purity assessed using melting point analysis and NMR spectroscopy.

Q. How can researchers characterize the ionization behavior and solubility of this compound under varying pH conditions?

  • Methodological Answer : Ionization thermodynamics can be studied using gas-phase ion energetics data and CID (Collision-Induced Dissociation) techniques, as demonstrated for structurally similar amino acids . Solubility profiles should be determined experimentally via pH titration (e.g., 1–14) in aqueous buffers, measuring precipitation thresholds. Computational tools like COSMO-RS can predict solubility trends based on molecular charge distribution and hydrogen-bonding capacity.

Q. What spectroscopic methods are most effective for confirming the stereochemical purity of this compound?

  • Methodological Answer : Chiral purity can be validated using polarimetry combined with HPLC equipped with chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate). Circular Dichroism (CD) spectroscopy is also useful for detecting enantiomeric excess (ee) in aqueous solutions . For crystalline samples, single-crystal X-ray diffraction provides definitive stereochemical confirmation.

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH° values) for sodium adducts of structurally related amino acids?

  • Methodological Answer : Discrepancies in thermochemical data (e.g., ΔrH° = 201 kJ/mol for sodium adducts of similar compounds ) may arise from differences in experimental setups (e.g., CID vs. ion mobility spectrometry). Researchers should replicate studies using standardized protocols and cross-validate with quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level). Meta-analyses of existing datasets can identify systematic biases.

Q. What strategies are recommended for designing experiments to study the compound’s reactivity in non-aqueous catalytic systems?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) methodologies, such as factorial designs or Response Surface Methodology (RSM), to minimize trial-and-error approaches . Key variables include catalyst loading (e.g., 0.1–5 mol%), solvent dielectric constant, and reaction time. High-throughput screening with automated liquid handlers can accelerate data collection.

Q. How can the compound’s potential as a chiral building block in peptide mimetics be evaluated?

  • Methodological Answer : Conduct kinetic studies of its incorporation into peptide chains using solid-phase synthesis. Monitor coupling efficiency (via MALDI-TOF MS) and stereochemical fidelity (via Marfey’s reagent derivatization and LC-MS). Compare its reactivity with commercial amino acid derivatives (e.g., Fmoc-protected analogs) under identical conditions .

Q. What advanced techniques are suitable for analyzing environmental degradation products of this compound?

  • Methodological Answer : Use LC-QTOF-MS with non-targeted screening to identify degradation intermediates. Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled bioreactors. Isotopic labeling (e.g., ¹³C or ¹⁵N) can track metabolic pathways in soil or water samples .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for fluorophenyl-propanoic acid derivatives?

  • Methodological Answer : Yield variations may stem from impurities in starting materials (e.g., 4-fluorophenylboronic acid) or incomplete purification. Replicate key syntheses using rigorously characterized reagents (≥99% purity by HPLC). Publish detailed procedural logs, including raw NMR spectra and chromatograms, to enable third-party validation .

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